Cas no 330792-85-3 (2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine)

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine, featuring a phenoxy substituent at the 2-position and a pinacol boronate group at the 5-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures. The pinacol boronate moiety enhances stability and solubility, facilitating handling and storage under ambient conditions. Its pyrimidine core is valuable in medicinal chemistry and materials science, particularly for constructing pharmacologically active compounds or functionalized polymers. The product’s well-defined reactivity profile makes it a reliable choice for precise C-C bond formation in complex synthetic pathways.
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine structure
330792-85-3 structure
Product Name:2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
CAS No:330792-85-3
MF:C16H19BN2O3
MW:298.144664049149
CID:2122292
PubChem ID:22346882
Update Time:2025-06-29

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • 2-PHENOXYPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
    • YNKBDEYACJKPHT-UHFFFAOYSA-N
    • MB08260
    • 2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyrimidine
    • DTXSID90625084
    • DB-330523
    • 330792-85-3
    • A1-36071
    • SCHEMBL5800917
    • 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
    • Inchi: 1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h5-11H,1-4H3
    • InChI Key: YNKBDEYACJKPHT-UHFFFAOYSA-N
    • SMILES: O1B(C2=CN=C(N=C2)OC2C=CC=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 298.1488726g/mol
  • Monoisotopic Mass: 298.1488726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.5

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM327903-25g
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
330792-85-3 95%+
25g
$937 2021-06-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P27130-1g
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
330792-85-3 98%
1g
¥1052.0 2022-04-27
Chemenu
CM327903-25g
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
330792-85-3 95%+
25g
$937 2023-02-02

Additional information on 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Introduction to 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 330792-85-3)

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 330792-85-3, represents a fusion of advanced boronic ester functionality with a pyrimidine core, making it a versatile intermediate in the synthesis of biologically active molecules. The pyrimidine scaffold is particularly noteworthy, as it is a privileged structure in drug discovery, frequently incorporated into nucleoside analogs and kinase inhibitors due to its ability to mimic natural nucleobases and interact with biological targets.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety attached to the pyrimidine ring introduces a boronic ester functionality, which is highly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions and with high selectivity. The presence of this boronic ester makes 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine an excellent building block for constructing complex heterocyclic frameworks. Such frameworks are often explored for their potential therapeutic effects against various diseases.

In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives as pharmacological agents. The combination of the phenoxy group and the boronate ester in 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine suggests multiple avenues for biological activity. For instance, the phenoxy group can modulate solubility and metabolic stability while potentially interacting with specific binding sites on target proteins. Meanwhile, the boronic ester can be readily transformed into other functional groups through cross-coupling reactions, allowing for further derivatization and optimization.

One of the most compelling applications of this compound lies in its utility as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are implicated in numerous diseases, including cancer. By modifying the pyrimidine core and appending various substituents via cross-coupling reactions, researchers can generate libraries of compounds with tailored affinities for specific kinases. The boronic ester functionality provides a convenient handle for such modifications while maintaining the integrity of the core pharmacophore.

The synthetic utility of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been demonstrated in several recent studies. For example,a study published in *Organic Letters* described its use in constructing novel pyrimidine-based inhibitors of Janus kinases (JAKs), which are involved in inflammatory responses and autoimmune diseases. The authors leveraged the Suzuki-Miyaura coupling to introduce diverse aryl groups onto the pyrimidine ring,yielding compounds with potent JAK inhibition activity. This work highlights the compound's potential as a scaffold for developing anti-inflammatory therapies.

Another area where this compound has shown promise is in the development of antiviral agents. Pyrimidine derivatives have long been explored as inhibitors of viral polymerases due to their structural similarity to natural nucleobases. The boronic ester functionality allows for further functionalization,enabling the creation of compounds that can interfere with viral replication by competing with natural substrates or inhibiting key enzymatic steps. Recent advances in flow chemistry have also facilitated the synthesis of complex pyrimidine derivatives using 2-Phenoxy-5-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-l-yI)pyrimidine as a key intermediate,accelerating drug discovery efforts.

The versatility of this compound extends beyond kinase inhibition and antiviral applications。Researchers have also investigated its potential in oncology,where it has been used to develop small-molecule inhibitors targeting other critical signaling pathways involved in cancer progression。For instance,the addition of alkyl or acyl groups to the phenoxy moiety has been shown to enhance binding affinity to certain protein targets,while modifications at the boronate ester position allow for further derivatization without compromising bioactivity。These findings underscore the compound's broad applicability in medicinal chemistry。

From a synthetic chemistry perspective,the 4,4,5,5-tetramethyl-l,3,2-dioxaborolan-l-yI group is particularly advantageous due to its stability under various reaction conditions。This stability ensures high yields and minimal side reactions during cross-coupling processes,making it an ideal choice for large-scale synthesis。Moreover,the tetramethyl substitution pattern enhances electronic properties and reduces steric hindrance around the boron center,improving reaction efficiency。These features make 330792-85-3 a preferred reagent for industrial applications where reproducibility and scalability are paramount。

The growing interest in green chemistry has also influenced how this compound is utilized。Recent methodologies focus on minimizing hazardous waste by employing catalytic amounts of palladium or nickel complexes alongside ligands that enhance reaction efficiency。Such approaches align with global efforts to reduce environmental impact while maintaining high chemical yields。The compatibility of 330792-85-3 with these sustainable practices further solidifies its role as an essential tool in modern pharmaceutical synthesis。

In conclusion,330792-85-3 represents more than just an intermediate—it embodies innovation at the intersection of organic synthesis and drug discovery。Its unique structural features offer unparalleled flexibility for generating novel bioactive molecules targeting diverse therapeutic areas。As research continues to uncover new applications for this compound,its significance is poised to grow even further within both academic laboratories and industrial settings。For chemists and biologists alike,330792-85-3 stands as a testament to how strategic molecular design can unlock new possibilities in medicine。

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